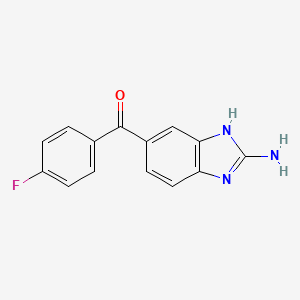

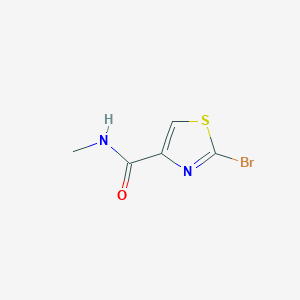

2-溴-N-甲基-1,3-噻唑-4-甲酰胺

描述

“2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” is characterized by a five-membered aromatic ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of the compound is 178.05 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-N-methyl-1,3-thiazole-4-carboxamide” include a molecular weight of 178.05 , and it is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

Antimicrobial Activity

Scientific Field

Microbiology and Pharmacology Application Summary: Thiazole derivatives, including 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, are known for their antimicrobial properties. They are used in the development of new compounds that act as antimicrobial agents with lesser side effects. Methods of Application:

- Testing for antimicrobial efficacy using techniques like microbroth dilution. Results Summary: Compounds have shown significant activity against various microbial strains, with some derivatives exhibiting potent antimicrobial activities .

Anticancer Activity

Scientific Field

Oncology and Medicinal Chemistry Application Summary: Thiazole compounds are investigated for their potential as anticancer agents. They are particularly researched for their activity against specific cancer cell lines. Methods of Application:

- In vitro testing against cancer cell lines such as HepG2. Results Summary: Some synthesized thiazole compounds have demonstrated promising anticancer activity in preliminary studies .

Anti-Inflammatory Activity

Scientific Field

Immunology and Drug Development Application Summary: The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Methods of Application:

- Evaluation of anti-inflammatory activity in animal models. Results Summary: Certain thiazole derivatives have been found to exhibit significant anti-inflammatory activities .

Antiviral Activity

Scientific Field

Virology and Therapeutics Application Summary: Thiazole derivatives are explored for their antiviral activities, including against HIV. Methods of Application:

- Testing for efficacy against viral infections in vitro and in vivo. Results Summary: Some thiazole derivatives have shown potential as antiviral agents, with activities against HIV and other viruses .

Neuroprotective Activity

Scientific Field

Neurology and Neuroscience Application Summary: Thiazole derivatives are studied for their neuroprotective effects, which could lead to treatments for neurodegenerative diseases. Methods of Application:

- Assessment of neuroprotective effects in cellular and animal models. Results Summary: Research has indicated that certain thiazole derivatives can act as neuroprotective agents, potentially aiding in the treatment of conditions like Alzheimer’s disease .

Analgesic Activity

Scientific Field

Pain Management and Pharmacology Application Summary: The analgesic activity of thiazole derivatives is another area of interest, with the potential to develop new pain-relief medications. Methods of Application:

- Testing for pain-relief efficacy in animal models. Results Summary: Some derivatives have been identified with significant analgesic properties, offering potential for new analgesic drug development .

Galectin Inhibition

Scientific Field

Biochemistry and Molecular Biology Application Summary: This compound is used as a reagent for preparing galactoside inhibitors of galectins, which are a family of beta-galactoside-binding proteins implicated in various biological processes including immune response and cancer progression . Methods of Application:

- Biochemical assays to test the inhibition of galectin activity. Results Summary: The synthesized inhibitors have shown effectiveness in disrupting galectin-mediated biological functions, which could have therapeutic implications .

Antifungal Medication Development

Scientific Field

Mycology and Pharmaceutical Sciences Application Summary: Thiazole derivatives, including this compound, are utilized in the development of antifungal medications like abafungin, which is used topically to treat skin infections caused by various fungi . Methods of Application:

- In vitro and in vivo testing for antifungal efficacy. Results Summary: Abafungin has been effective in suppressing fungal infections, demonstrating the potential of thiazole derivatives in antifungal drug development .

Antitumor Activity

Scientific Field

Oncology Application Summary: The compound has been explored for its antitumor properties, particularly against liver carcinoma cell lines such as HepG2 . Methods of Application:

- In vitro testing of antitumor activity against cancer cell lines. Results Summary: The synthesized thiazole derivatives have shown promising results in inhibiting the growth of tumor cells, indicating potential for cancer therapy .

Antioxidant Activity

Scientific Field

Biochemistry Application Summary: Thiazole derivatives are studied for their potential as antioxidants, which can neutralize free radicals and reduce oxidative stress in cells. Methods of Application:

- Evaluation of antioxidant capacity using assays like DPPH radical scavenging activity. Results Summary: Some derivatives have shown promising antioxidant activities, suggesting their use in preventing oxidative damage-related diseases .

Antihypertensive Agents

Scientific Field

Cardiovascular Pharmacology Application Summary: Thiazole compounds are explored for their role in blood pressure regulation and potential as antihypertensive agents. Methods of Application:

- In vivo testing in animal models for blood pressure regulation. Results Summary: Certain thiazole derivatives have demonstrated efficacy in lowering blood pressure, indicating their potential as antihypertensive drugs .

Anticonvulsant Properties

Scientific Field

Neuropharmacology Application Summary: The compound is investigated for its potential to prevent or reduce the severity of epileptic seizures. Methods of Application:

- Testing in animal models for seizure prevention or reduction. Results Summary: Some derivatives have exhibited anticonvulsant properties, which could be beneficial in the treatment of epilepsy .

Diuretic Activity

Scientific Field

Renal Pharmacology Application Summary: Thiazole derivatives are assessed for their diuretic activity, which can help in the treatment of conditions like hypertension and edema. Methods of Application:

- Evaluation of diuretic effect in animal models. Results Summary: Research has shown that certain thiazole compounds possess diuretic properties, aiding in fluid regulation .

Bacterial DNA Gyrase Inhibitor

Scientific Field

Microbiology and Antibiotic Research Application Summary: Thiazole derivatives are used to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication, thus acting as potential antibiotics. Methods of Application:

- In vitro testing against bacterial cultures to assess inhibitory effects. Results Summary: Some thiazole derivatives have been effective in inhibiting bacterial DNA gyrase, showcasing their potential as new antibiotic agents .

Fibrinogen Receptor Antagonist

Scientific Field

Hematology Application Summary: Thiazole derivatives are explored for their ability to act as fibrinogen receptor antagonists, which can have antithrombotic effects. Methods of Application:

属性

IUPAC Name |

2-bromo-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVIJFKYLPGNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727795 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

CAS RN |

1092942-42-1 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

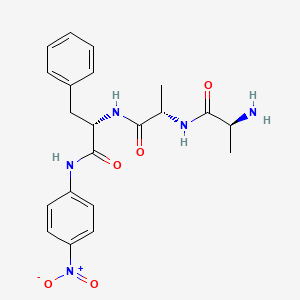

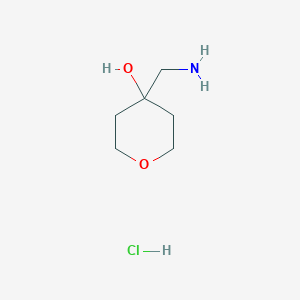

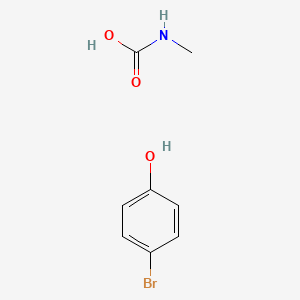

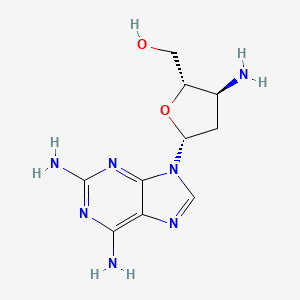

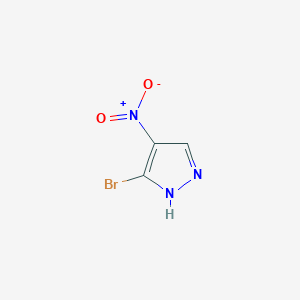

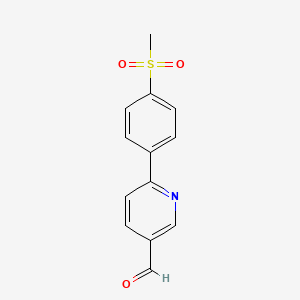

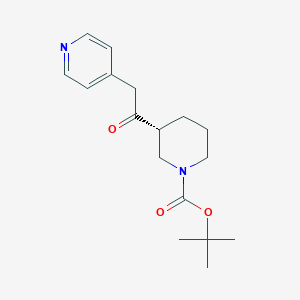

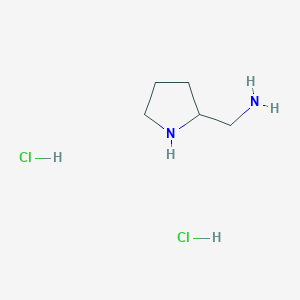

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)